molecular formula C33H45N15O24P4 B12412947 m7Gpppm6AmpG

m7Gpppm6AmpG

Cat. No.: B12412947
M. Wt: 1159.7 g/mol
InChI Key: DIMGFCCAJKOSNT-RKTALREWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound m7Gpppm6AmpG is a trinucleotide mRNA 5’ cap analog. It is a synthetic molecule that mimics the natural cap structure found at the 5’ end of eukaryotic messenger RNA (mRNA). This cap structure is crucial for the stability, translation, and processing of mRNA. The compound consists of 7-methylguanosine linked to N-methyl-2’-O-methylguanosine through a triphosphate bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m7Gpppm6AmpG involves multiple steps, starting with the preparation of 7-methylguanosine and N-methyl-2’-O-methylguanosine. These nucleosides are then linked through a triphosphate bridge. The reaction typically involves the use of phosphorylating agents and coupling reagents under controlled conditions to ensure the formation of the desired triphosphate linkage.

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods using E. coli RNA polymerase primed with the appropriate nucleoside triphosphates. This method allows for efficient in vitro synthesis of capped RNA, which can then be purified and used for various applications .

Chemical Reactions Analysis

Types of Reactions

m7Gpppm6AmpG primarily undergoes hydrolysis and phosphorylation reactions. It is relatively stable under physiological conditions but can be hydrolyzed by nucleases.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include phosphorylating agents, coupling reagents, and enzymes such as RNA polymerase. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleosides and the triphosphate bridge.

Major Products Formed

The major products formed from the reactions involving this compound are typically the hydrolyzed nucleosides and nucleotides. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

m7Gpppm6AmpG has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the chemical properties and reactivity of mRNA cap structures.

    Biology: It is employed in the study of mRNA metabolism, including splicing, translation, and degradation.

    Medicine: It is used in the development of mRNA-based therapeutics and vaccines, where the cap structure is crucial for the stability and translation of the therapeutic mRNA.

    Industry: It is used in the production of synthetic mRNA for research and therapeutic purposes .

Mechanism of Action

The mechanism of action of m7Gpppm6AmpG involves its role as a cap analog. It mimics the natural 5’ cap structure of eukaryotic mRNA, thereby promoting the stability and translation of the mRNA. The compound interacts with cap-binding proteins and translation initiation factors, facilitating the formation of the initiation complex for protein synthesis. This interaction is crucial for the efficient translation of mRNA into proteins .

Comparison with Similar Compounds

Similar Compounds

    m7Gpppm6AmpG ammonium: A stable salt form of this compound with similar biological activity.

    This compound: Another trinucleotide mRNA 5’ cap analog used for similar applications.

Uniqueness

This compound is unique due to its specific structure, which closely mimics the natural mRNA cap. This makes it highly effective in promoting mRNA stability and translation, making it a valuable tool in both basic research and therapeutic applications .

Properties

Molecular Formula

C33H45N15O24P4

Molecular Weight

1159.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C33H45N15O24P4/c1-36-23-14-24(38-7-37-23)46(8-39-14)31-22(63-3)21(70-73(55,56)64-4-11-17(49)19(51)29(67-11)47-9-40-15-25(47)41-32(34)43-27(15)53)13(69-31)6-66-75(59,60)72-76(61,62)71-74(57,58)65-5-12-18(50)20(52)30(68-12)48-10-45(2)16-26(48)42-33(35)44-28(16)54/h7-13,17-22,29-31,49-52H,4-6H2,1-3H3,(H10-,34,35,36,37,38,41,42,43,44,53,54,55,56,57,58,59,60,61,62)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1

InChI Key

DIMGFCCAJKOSNT-RKTALREWSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC

Origin of Product

United States

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